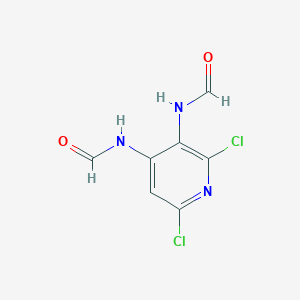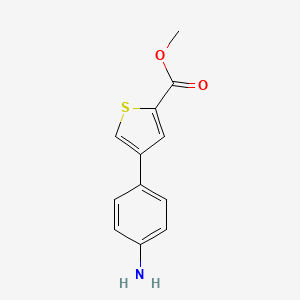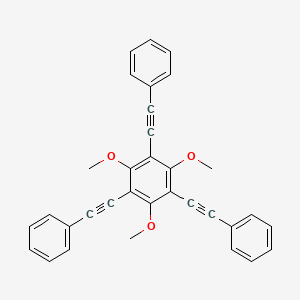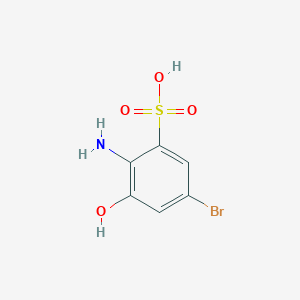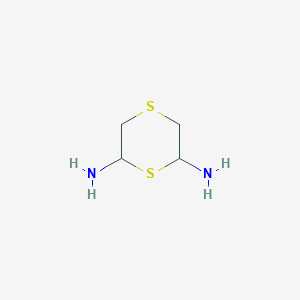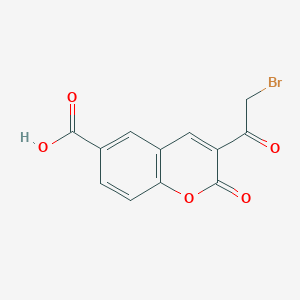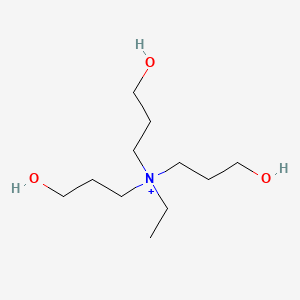![molecular formula C15H21NO2S B12529424 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one CAS No. 679418-71-4](/img/structure/B12529424.png)
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one is an organic compound with the molecular formula C15H21NO2S. It is known for its unique structure, which includes a morpholine ring and a methylsulfanyl group attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(methylsulfanyl)benzaldehyde, morpholine, and a suitable methylating agent.
Condensation Reaction: The 3-(methylsulfanyl)benzaldehyde undergoes a condensation reaction with morpholine in the presence of a base, such as sodium hydroxide, to form an intermediate.
Methylation: The intermediate is then methylated using a methylating agent, such as methyl iodide, under controlled conditions to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:
Refluxing: The reaction mixture is heated under reflux to facilitate the condensation and methylation reactions.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.
Substitution: The methylsulfanyl group can undergo nucleophilic substitution reactions with reagents such as alkyl halides to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions.
Alcohols: Formed through reduction reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a photoinitiator in polymerization processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1-[3-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 2-Methyl-1-[4-(methylsulfanyl)phenyl]-2-(morpholin-4-yl)propan-1-one, 2-Methyl-1-[4-(methylthio)phenyl]-2-morpholin-4-ylpropan-1-one.
Uniqueness: The presence of the methylsulfanyl group at the 3-position of the phenyl ring and the morpholine ring distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
679418-71-4 |
|---|---|
Molekularformel |
C15H21NO2S |
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
2-methyl-1-(3-methylsulfanylphenyl)-2-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C15H21NO2S/c1-15(2,16-7-9-18-10-8-16)14(17)12-5-4-6-13(11-12)19-3/h4-6,11H,7-10H2,1-3H3 |
InChI-Schlüssel |
DBVFOJHHAVDSHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)C1=CC(=CC=C1)SC)N2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



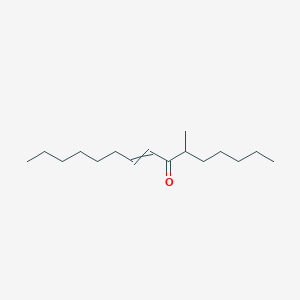
![4-Methyl-6H-benzo[c]chromen-6-one](/img/structure/B12529356.png)

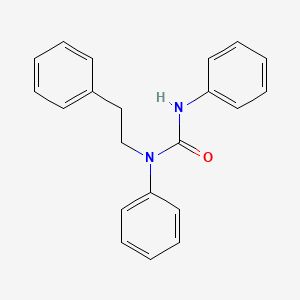
phosphanium iodide](/img/structure/B12529374.png)
